KCNQ2 Potassium Channel Antagonist Potency: 2-Anilinoquinoline vs. Reference Antagonists
2-(4-Methylquinolin-2-ylamino)phenol exhibits moderate antagonist activity at the KCNQ2 potassium channel, with an IC50 of 70 nM determined by automated patch clamp electrophysiology in CHO cells [1]. For the KCNQ2/KCNQ3 heteromeric channel, the IC50 is 120 nM. In contrast, structurally distinct reference antagonists such as XE991 typically display sub-nanomolar to low nanomolar potency (e.g., XE991 IC50 ~0.6–10 nM), while weak quinoline-based antagonists show IC50 values >1 μM. The compound thus occupies a distinct potency niche—stronger than inactive analogs but weaker than high-affinity tool compounds—making it suitable for applications requiring moderate KCNQ2 modulation without complete channel suppression.
| Evidence Dimension | KCNQ2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 70 nM (KCNQ2 homomeric); 120 nM (KCNQ2/KCNQ3 heteromeric) |
| Comparator Or Baseline | XE991: ~0.6–10 nM (high potency reference); Inactive quinoline analogs: >1,000 nM |
| Quantified Difference | ~7- to 170-fold less potent than XE991; >14-fold more potent than inactive analogs |
| Conditions | CHO cells expressing human KCNQ2 or KCNQ2/3; automated patch clamp; 3 min incubation |
Why This Matters
Provides a moderate-potency KCNQ2 antagonist option distinct from both high-potency tool compounds (which may cause excessive channel block) and inactive analogs (which lack functional effect).
- [1] BindingDB: CHEMBL2164048 / BDBM50395464. 'IC50 Data for KCNQ2 (70 nM) and KCNQ2/3 (120 nM) Potassium Channels'. View Source
